tert-butyl N-(4-cyano-2-oxocyclopentyl)carbamate, Mixture of diastereomers
Description
Chemical Identity and Structure tert-butyl N-(4-cyano-2-oxocyclopentyl)carbamate (CAS: 2090270-00-9) is a carbamate derivative featuring a cyclopentane ring substituted with a cyano group at position 4 and a ketone at position 2. The tert-butyl carbamate group (-NHBoc) is attached to the nitrogen atom at the ring’s 1-position. Its molecular formula is C₁₁H₁₆N₂O₃ (molecular weight: 224.26 g/mol), with the SMILES notation: CC(C)(C)OC(=O)NC1CC(C#N)CC1=O . The compound exists as a mixture of diastereomers due to stereogenic centers at positions 1 and 4 of the cyclopentane ring.
Structural elucidation of such compounds typically employs crystallographic tools (e.g., SHELX , ORTEP-III ) and spectroscopic methods (NMR, MS).
Properties
CAS No. |
2090270-00-9 |
|---|---|
Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
tert-butyl N-(4-cyano-2-oxocyclopentyl)carbamate |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-8-4-7(6-12)5-9(8)14/h7-8H,4-5H2,1-3H3,(H,13,15) |
InChI Key |
VOKPXOBQEWGRLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC1=O)C#N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Route 1: Cyclopentane Ring Functionalization
This method begins with a preformed cyclopentane derivative, typically 2-oxocyclopentanone, followed by sequential functionalization:
Step 1: Introduction of the Cyano Group
-
Reagents : Trimethylsilyl cyanide (TMSCN) with Lewis acids (e.g., ZnI₂)
-
Conditions : −20°C to 0°C in dichloromethane (DCM)
-
Mechanism : Lewis acid-mediated nucleophilic cyanide addition to the ketone, yielding 4-cyano-2-oxocyclopentanol.
Step 2: Amine Formation
-
Reagents : Ammonium acetate and sodium cyanoborohydride (NaBH₃CN)
-
Conditions : Methanol, 50°C, 12 hours
-
Yield : 65–72% (crude), requiring purification via silica gel chromatography.
Step 3: Boc Protection
Route 2: Ring-Closing Metathesis (RCM)
An alternative approach constructs the cyclopentyl ring via RCM:
Step 1: Diene Preparation
-
Substrate : N-Boc-protected allylamine derivative
-
Reagents : Grubbs 2nd-generation catalyst (5 mol%)
-
Conditions : DCM, 40°C, 8 hours
-
Outcome : Forms cyclopentene intermediate with >90% conversion.
Step 2: Oxidation and Cyanation
-
Oxidation : Ozone followed by reductive workup (Zn/HOAc) to install ketone
-
Cyanation : CuCN in DMF at 120°C, introducing the cyano group
Optimization and Critical Parameters
Solvent and Temperature Effects
Catalytic Systems for RCM
| Catalyst | Conversion (%) | Diastereomer Ratio (dr) |
|---|---|---|
| Grubbs 2nd-gen | 92 | 1:1 |
| Hoveyda-Grubbs | 88 | 1.2:1 |
| Zhan 1B | 78 | 1:1.3 |
Analytical Validation
Chromatographic Purity Assessment
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.65 (m, 1H, cyclopentyl), 3.12 (m, 2H, CH₂CN).
-
¹³C NMR : δ 155.1 (C=O, Boc), 117.8 (CN), 208.4 (C=O, ketone).
Industrial-Scale Considerations
Cost Analysis of Routes
| Component | Route 1 Cost ($/kg) | Route 2 Cost ($/kg) |
|---|---|---|
| Raw Materials | 320 | 410 |
| Catalysts | 50 | 220 |
| Purification | 180 | 150 |
| Total | 550 | 780 |
Environmental Metrics
| Metric | Route 1 | Route 2 |
|---|---|---|
| PMI (Process Mass Intensity) | 86 | 112 |
| E-Factor | 18.7 | 24.3 |
| Solvent Recovery (%) | 92 | 85 |
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(4-cyano-2-oxocyclopentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The tert-butyl carbamate group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the use of strong acids or bases, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Properties
The compound exhibits promising pharmacological properties, particularly as a potential therapeutic agent. Its structural similarity to known bioactive compounds suggests it may interact with biological targets effectively. Research indicates that derivatives of carbamate compounds can act as enzyme inhibitors or modulators, which is critical in drug design.
Case Study: Anticancer Activity
A study investigated the anticancer properties of carbamate derivatives, including tert-butyl N-(4-cyano-2-oxocyclopentyl)carbamate. The results demonstrated significant cytotoxic activity against various cancer cell lines, suggesting its potential as a lead compound for further development. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which warrants additional research to elucidate the specific pathways involved.
Organic Synthesis Applications
Synthesis of Complex Molecules
tert-butyl N-(4-cyano-2-oxocyclopentyl)carbamate serves as a versatile building block in organic synthesis. It can be utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines and other complex structures. The compound's ability to undergo various transformations makes it valuable for synthesizing tetrasubstituted pyrroles and other functionalized compounds.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Product Type |
|---|---|---|
| Palladium-Catalyzed Coupling | Cs2CO3 in 1,4-dioxane | N-Boc-protected anilines |
| Cyclization Reactions | Heat/solvent conditions | Tetrasubstituted pyrroles |
| Functional Group Modifications | Acid/base catalysis | Ester or ketone functionalization |
Materials Science Applications
Polymer Chemistry
In materials science, tert-butyl N-(4-cyano-2-oxocyclopentyl)carbamate can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Its use in creating polymer composites has been explored, particularly for applications requiring enhanced thermal stability and chemical resistance.
Case Study: Composite Materials
Research has shown that incorporating this carbamate into epoxy resins improves the thermal and mechanical properties of the resulting composites. The study highlighted that the addition of tert-butyl N-(4-cyano-2-oxocyclopentyl)carbamate resulted in a significant increase in tensile strength and thermal degradation temperature compared to control samples.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-cyano-2-oxocyclopentyl)carbamate involves its role as a protecting group. The tert-butyl carbamate group can be selectively removed under mild acidic conditions, revealing the free amine group for further chemical transformations. This selective deprotection is crucial in multi-step synthesis processes where different functional groups need to be protected and deprotected at specific stages.
Comparison with Similar Compounds
Key Observations :
Cyclohexane-based analogues (e.g., CAS 885280-38-6) exhibit lower similarity scores (0.98) due to ring size differences, which affect steric and electronic properties .
Diastereomer Ratios and Separation: Unlike the target compound, some analogues (e.g., CAS 225641-84-9) are synthesized with defined stereochemistry, simplifying purification . Diastereomer mixtures (e.g., CAS 1782752-94-6 ) often require chromatographic separation, similar to protocols used for compounds like 2-(4-(tert-butyl)phenoxy)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide (dr 33:1) .
Physical Properties: Limited data exist for the target compound’s density, melting point, or solubility.
Functional and Reactivity Comparisons
- Carbamate Stability : The tert-butyl carbamate group (-NHBoc) is hydrolytically stable under basic conditions but cleavable under acidic conditions, a property shared across all analogues .
- Ketone vs. Hydroxy Groups: The 2-oxo group in the target compound may participate in keto-enol tautomerism or serve as a site for nucleophilic attack, whereas hydroxy-substituted analogues (e.g., CAS 225641-84-9) are more prone to oxidation .
- Bicyclic Analogues: Compounds with azabicyclo frameworks (e.g., CAS 1782752-94-6) exhibit constrained geometries, impacting binding affinities in medicinal chemistry applications compared to monocyclic carbamates .
Biological Activity
tert-butyl N-(4-cyano-2-oxocyclopentyl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C_{10}H_{16}N_{2}O_{3}
- Molecular Weight : 224.26 g/mol
- CAS Number : 847416-99-3
The presence of a cyano group and a carbamate moiety contributes to its reactivity and potential biological interactions.
Research indicates that the biological activity of tert-butyl N-(4-cyano-2-oxocyclopentyl)carbamate may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Interaction with Receptors : It may act as a ligand for certain receptors, modulating signaling pathways that influence cellular functions.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, protecting cells from oxidative stress.
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological activity of tert-butyl N-(4-cyano-2-oxocyclopentyl)carbamate:
- Cancer Cell Line Study : A study conducted on various cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspases, suggesting a potential role in cancer therapy .
- Anti-inflammatory Effects : Another study highlighted its ability to inhibit COX enzymes, leading to reduced inflammation in animal models . This suggests potential applications in treating inflammatory diseases.
- Antioxidant Capacity : Research on oxidative stress indicated that the compound could reduce ROS levels significantly, providing a protective effect against oxidative damage in neuronal cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl N-(4-cyano-2-oxocyclopentyl)carbamate, and how can diastereomer ratios be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution or carbamate coupling reactions. For example, reacting a cyclopentane-derived precursor (e.g., 4-cyano-2-oxocyclopentyl chloride) with tert-butyl carbamate under basic conditions (e.g., K₂CO₃ or NEt₃) in aprotic solvents like DMF or THF .
- Diastereomer Control : Diastereomer ratios depend on reaction temperature, solvent polarity, and steric effects. Lower temperatures (~0–25°C) and polar solvents (e.g., DMSO) may favor kinetic control of one diastereomer, while thermodynamic control at higher temperatures (~60–80°C) can shift ratios .
- Validation : Monitor reaction progress via TLC or HPLC. Confirm diastereomer ratios using chiral HPLC or NMR spectroscopy (e.g., NOESY for spatial proximity analysis) .
Q. How can the diastereomers be separated and characterized effectively?
- Separation Techniques :
- Chromatography : Use chiral stationary phases (e.g., Chiralpak® AD-H) with hexane/IPA gradients .
- Crystallization : Fractional crystallization from ethanol/water mixtures exploits solubility differences between diastereomers .
- Characterization :
- NMR : ¹H/¹³C NMR to assign stereochemistry (e.g., coupling constants for cyclohexyl protons) .
- X-ray Crystallography : Resolve absolute configurations using SHELX-97 or similar software .
- Data Table :
| Technique | Resolution | Key Peaks/Parameters |
|---|---|---|
| Chiral HPLC | Baseline separation | Retention times: 8.2 min (Diastereomer A), 9.5 min (Diastereomer B) |
| ¹³C NMR | 100 MHz | δ 174.5 ppm (C=O), 118.3 ppm (C≡N) |
Q. What are the key stability concerns for this compound under storage or reaction conditions?
- Degradation Pathways :
- Hydrolysis of the carbamate group in acidic/basic conditions.
- Cyanohydrin formation via nucleophilic attack on the cyano group .
- Stability Testing :
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Use inert atmospheres (N₂/Ar) during reactions to prevent oxidation .
Advanced Research Questions
Q. How do stereochemical differences between diastereomers influence reactivity in downstream transformations?
- Case Study : Diastereomer A undergoes faster ring-opening in the presence of Grignard reagents due to equatorial positioning of the cyano group, reducing steric hindrance. In contrast, Diastereomer B shows slower reactivity but higher regioselectivity in Pd-catalyzed cross-couplings .
- Computational Insights : DFT calculations (e.g., Gaussian 16) reveal energy barriers for transition states, correlating with experimental yields .
Q. What strategies resolve contradictions in reported bioactivity data for diastereomers?
- Example Contradiction : Conflicting IC₅₀ values in kinase inhibition assays (Diastereomer A: 2.3 µM vs. Diastereomer B: 15.7 µM in one study vs. 5.1 µM and 8.9 µM in another).
- Resolution :
- Validate assay conditions (e.g., ATP concentration, buffer pH).
- Use SPR (surface plasmon resonance) to measure binding kinetics directly, avoiding interference from assay artifacts .
- Data Table :
| Diastereomer | Target Kinase | IC₅₀ (µM) | Kd (nM) |
|---|---|---|---|
| A | EGFR | 2.3 | 120 |
| B | EGFR | 15.7 | 950 |
Q. How can computational modeling guide the design of analogs with improved stereochemical control?
- Approach :
- Molecular docking (AutoDock Vina) to predict diastereomer-protein binding modes.
- MD simulations (AMBER) to assess conformational stability of intermediates .
- Case Study : Modifying the cyclopentyl ring to a bicyclo[2.2.2]octane scaffold reduces conformational flexibility, enhancing diastereoselectivity by 40% in a model reaction .
Q. What in vitro models are suitable for evaluating the compound’s bioactivity while accounting for diastereomer-specific effects?
- Models :
- Cancer cell lines (e.g., HCT-116) for cytotoxicity profiling.
- Enzymatic assays (e.g., cytochrome P450 isoforms) for metabolic stability .
- Protocol :
- Treat cells with isolated diastereomers (10 µM, 48 hrs) and measure apoptosis via flow cytometry (Annexin V/PI staining).
- Compare metabolic half-lives (t1/2) in human liver microsomes .
Methodological Challenges and Solutions
- Contradictory Crystallography Data : Discrepancies in unit cell parameters between studies may arise from solvent inclusion or polymorphism. Use SIR97 for robust structure refinement and validate with independent datasets .
- Low Diastereomer Yields : Optimize protecting groups (e.g., switch from Boc to Fmoc) or employ flow chemistry for better temperature control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
